
7-(2-hydroxypropyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-hydroxypropyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H17N7O6 and its molecular weight is 403.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Methodologies and Derivatives
Purine derivatives have been synthesized through various methods, highlighting the chemical flexibility and the potential for creating a diverse array of bioactive compounds. For instance, the synthesis of [c,d]-fused purinediones, which involves a multi-step process including reactions with orthocarboxylates or intramolecular alkylation, suggests a methodology that could be applicable to synthesizing complex purine derivatives like the one (Šimo, Rybár, & Alföldi, 1995; Šimo, Rybár, & Alföldi, 1998). These methodologies underscore the potential for generating compounds with specific biological activities by introducing different substituents.
Biological Activities and Applications
Purine derivatives have been investigated for various biological activities, which may shed light on potential applications for the compound under discussion. For instance, certain purine derivatives have shown activity as ligands for serotonin receptors, suggesting potential applications in the treatment of neurological disorders (Chłoń-Rzepa et al., 2013). This highlights the possibility that similar compounds could be explored for their psychotropic properties.
Structural Studies and Chemical Properties
The structural analysis of purine derivatives provides valuable information on their chemical properties and potential interactions with biological targets. For example, the study of 7-[3-(dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)theophylline illustrates the importance of intramolecular hydrogen bonding in determining the conformation and, potentially, the biological activity of purine derivatives (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995). Such studies can guide the design of new compounds with desired biological effects.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione with (E)-3-(5-nitrofuran-2-yl)allylhydrazine followed by the reaction with (E)-2-hydrazinylideneacetic acid to form the final product.", "Starting Materials": [ "7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione", "(E)-3-(5-nitrofuran-2-yl)allylhydrazine", "(E)-2-hydrazinylideneacetic acid" ], "Reaction": [ "Step 1: 7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is reacted with (E)-3-(5-nitrofuran-2-yl)allylhydrazine in the presence of a suitable solvent and a catalyst to form an intermediate product.", "Step 2: The intermediate product is then reacted with (E)-2-hydrazinylideneacetic acid in the presence of a suitable solvent and a catalyst to form the final product.", "Step 3: The final product is purified using standard purification techniques such as column chromatography or recrystallization." ] } | |
CAS番号 |
941965-91-9 |
分子式 |
C16H17N7O6 |
分子量 |
403.355 |
IUPAC名 |
7-(2-hydroxypropyl)-3-methyl-8-[(2E)-2-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C16H17N7O6/c1-9(24)8-22-12-13(21(2)16(26)19-14(12)25)18-15(22)20-17-7-3-4-10-5-6-11(29-10)23(27)28/h3-7,9,24H,8H2,1-2H3,(H,18,20)(H,19,25,26)/b4-3+,17-7+ |
InChIキー |
NBMIYKHMVHEGCN-LQXXQBPLSA-N |
SMILES |
CC(CN1C2=C(N=C1NN=CC=CC3=CC=C(O3)[N+](=O)[O-])N(C(=O)NC2=O)C)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2,4-dichlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2666437.png)
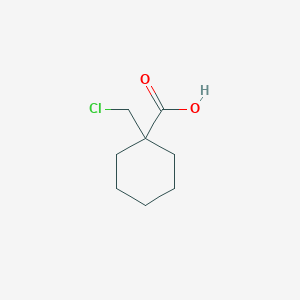
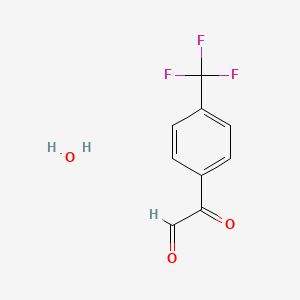
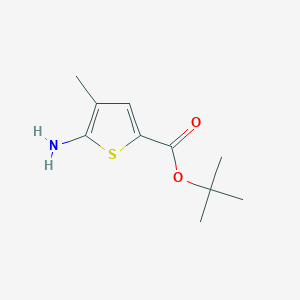

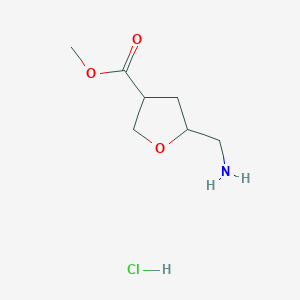
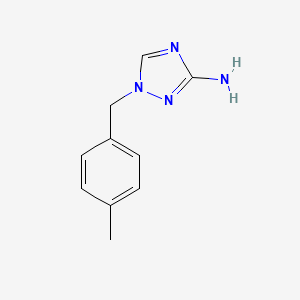
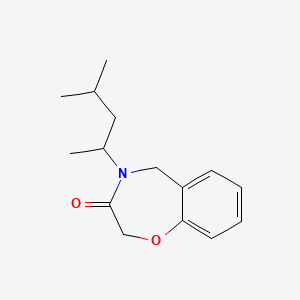
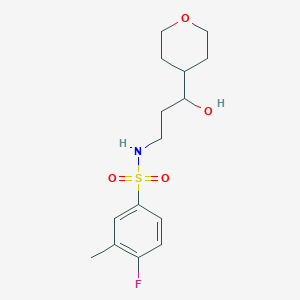


![2-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2666457.png)
![{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid](/img/structure/B2666458.png)
![N-[[1-(2-Methylpropyl)cyclopropyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2666459.png)